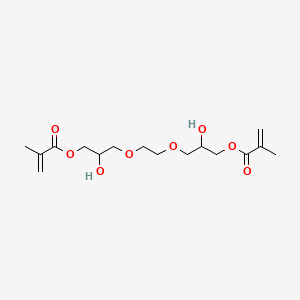
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane is a chemical compound with the molecular formula C16H26O8. It is a di-functional monomer used in various polymerization processes. The compound is known for its ability to form cross-linked polymers, which are valuable in numerous industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane can be synthesized through the reaction of ethylene glycol with methacrylic anhydride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain product quality .
化学反応の分析
Types of Reactions
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane undergoes various chemical reactions, including:
Polymerization: It can polymerize to form cross-linked polymers.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic catalysts are employed to facilitate the reaction.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Hydrolysis: Methacrylic acid and ethylene glycol derivatives.
科学的研究の応用
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers.
Biology: Employed in the development of hydrogels for tissue engineering.
Medicine: Utilized in drug delivery systems due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants.
作用機序
The compound exerts its effects primarily through polymerization, where the methacrylate groups react to form cross-linked networks. These networks provide structural integrity and stability to the resulting polymers. The hydroxyl groups in the compound also contribute to its reactivity and compatibility with various substrates .
類似化合物との比較
Similar Compounds
- 1,2-Bis(2-methacryloyloxyethoxy)ethane
- 1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)propane
Uniqueness
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane is unique due to its specific functional groups that allow for versatile applications in polymer chemistry. Its ability to form hydrogels and biocompatible polymers makes it particularly valuable in biomedical research .
特性
CAS番号 |
68856-43-9 |
|---|---|
分子式 |
C16H26O8 |
分子量 |
346.37 g/mol |
IUPAC名 |
[2-hydroxy-3-[2-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]ethoxy]propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H26O8/c1-11(2)15(19)23-9-13(17)7-21-5-6-22-8-14(18)10-24-16(20)12(3)4/h13-14,17-18H,1,3,5-10H2,2,4H3 |
InChIキー |
YPBNDGVRPOECEP-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCC(COCCOCC(COC(=O)C(=C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)
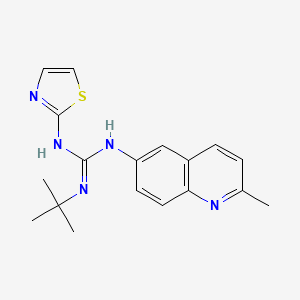
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)
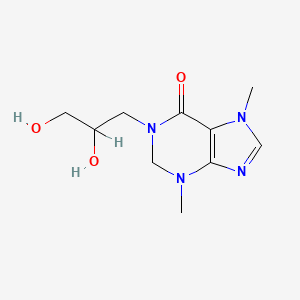
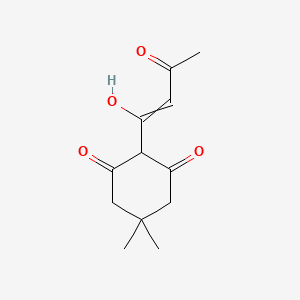
![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
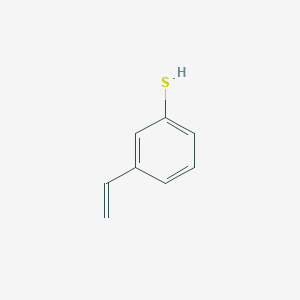
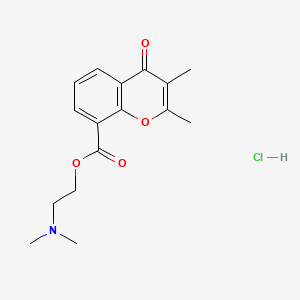

![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
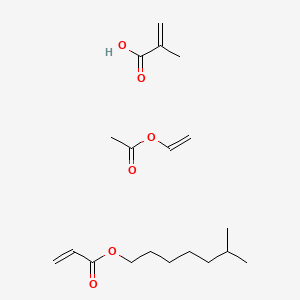
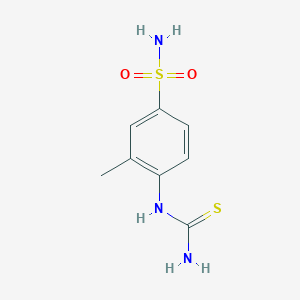
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
